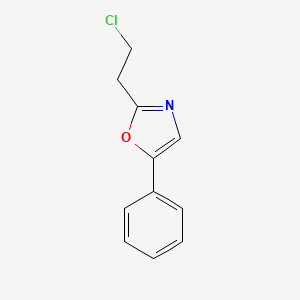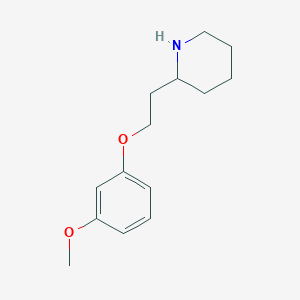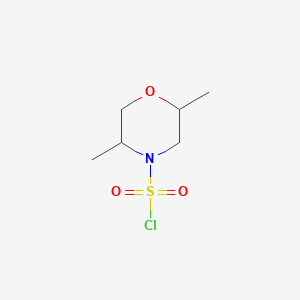
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Descripción general
Descripción
“4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis for structure confirmation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine” are not explicitly mentioned in the available sources. The compound has a molecular weight of 220.31 .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Agents
Synthesis and Biological Activity
A number of studies have focused on synthesizing 1,2,4-triazine and 1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings, which demonstrated significant antimicrobial and antifungal activities. These compounds were synthesized to explore their potential as new therapeutic agents against various fungal and bacterial infections. For instance, some derivatives have been found to be equipotent to known antifungal agents like miconazole against Candida albicans, Aspergillus niger, and Cryptococcus neoformans, showcasing their potential in treating infections caused by these pathogens (Sangshetti & Shinde, 2010); (Krolenko, Vlasov, & Zhuravel, 2016).
Synthesis and Characterization of Heterocyclic Compounds
Antimicrobial and Antifungal Studies
Researchers have synthesized various heterocyclic compounds, including triazole-thiazolidine clubbed compounds, to evaluate their antimicrobial behavior. These compounds were characterized by spectral features and elemental contents, and they showed promising antimicrobial properties (Rameshbabu, Gulati, & Patel, 2019).
Anti-arrhythmic Activity
Thiazole, Thiadiazole, and Triazole Derivatives
A study on piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives revealed significant anti-arrhythmic activity, indicating the potential for developing new treatments for arrhythmias (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Anticancer Applications
Cytotoxic Evaluation
Novel 1,2,3-triazole-4-linked derivatives starting from cyclohexanone have been synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines, suggesting potential applications in cancer treatment (Mahdavi et al., 2016).
Corrosion Inhibition
Piperidine Derivatives in Seawater
Research into the inhibitory effect of piperidine derivatives on the corrosion of brass in natural seawater has provided insights into their potential as corrosion inhibitors, an application of significant industrial importance (Raj & Rajendran, 2013).
Propiedades
IUPAC Name |
4-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-2-4-11(3-1)16-9-14-15-12(16)10-5-7-13-8-6-10/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBTWBGKLTXTKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NN=C2C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B1454020.png)
![5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)


![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)
![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)


![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)

amine](/img/structure/B1454039.png)
